Monohidruro de cobre(I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper Monohydride (CuH) is a chemical compound that is composed of copper and hydrogen. It is a highly reactive compound that has been studied for its potential applications in various scientific fields, including catalysis, electronics, and energy storage. In

Aplicaciones Científicas De Investigación

Nanoclusters luminiscentes

El monohidruro de cobre(I) se ha utilizado en la síntesis de nanoclusters luminiscentes ultrapequeños . Estos nanoclusters exhiben una emisión amarilla brillante, que es una mezcla de fosforescencia y fluorescencia . La luminiscencia del CuH se origina principalmente de la transferencia de carga metal-ligando y los estados excitados tripletes centrados en el cúmulo .

Química de cúmulos

Se han sintetizado complejos aniónicos de dicobre(I) monohidruro que muestran una reactividad similar a la de los cúmulos de hidruro de cobre . Esta reactividad distinta se atribuye al núcleo dinuclear robusto que está unido firmemente dentro del andamiaje del ligando dinucleante .

Fortalecimiento de la aleación de cobre

Si bien no es una aplicación directa del monohidruro de cobre(I), los métodos de fortalecimiento de las aleaciones de cobre están estrechamente relacionados con las propiedades del cobre y sus compuestos . Las aleaciones de cobre de alta resistencia y alta conductividad han encontrado aplicaciones en varios campos .

Batería recargable Ni-MH

Los hidruros metálicos, incluido el monohidruro de cobre(I), se han investigado por sus posibles aplicaciones en baterías recargables Ni-MH . Se consideran un buen reemplazo para las baterías convencionales de Ni-Cd .

Almacenamiento de hidrógeno

Otra posible aplicación de los hidruros metálicos, incluido el monohidruro de cobre(I), es el almacenamiento de hidrógeno

Mecanismo De Acción

Target of Action

Copper Monohydride primarily targets copper-binding proteins such as Antioxidant 1 (ATOX1) . ATOX1 plays an indispensable role in maintaining cellular copper homeostasis, antioxidative stress, and transcriptional regulation . It’s also involved in the regulation of cell migration, proliferation, autophagy, DNA damage repair (DDR), and death, as well as in organism development and reproduction .

Mode of Action

Copper Monohydride interacts with its targets through a multifaceted process . The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper Monohydride affects several biochemical pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as ATOX1, Cox17, and CCS . Copper metabolism must be tightly controlled to achieve homeostasis and avoid disorders .

Pharmacokinetics

It’s known that copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .

Result of Action

Copper Monohydride is a red solid, rarely isolated as a pure composition, that decomposes to the elements . It is mainly produced as a reducing agent in organic synthesis and as a precursor to various catalysts . Its stoichiometric and catalytic reactivity is akin to that of copper hydride clusters .

Action Environment

The action of Copper Monohydride can be influenced by environmental factors. For instance, the preparation of single-atom catalysts always requires harsh conditions such as high-temperature pyrolysis or strong acid etching . A simple and effective plasma-activated strategy has been employed to synthesize a MOF-based single-atom copper catalyst .

Safety and Hazards

Direcciones Futuras

High entropy alloys (HEAs) with body-centred cubic (BCC) single phase structures have attracted wide attention in many fields including hydrogen storage . Almost all hydrogen storage alloys with high hydrogen capacity face the challenge of difficult hydrogen desorption, so reducing the temperature of hydrogen desorption and improving the cyclic performance of the alloy will be the main future development direction for the hydrogen storage performance of BCC-structured HEAs .

Propiedades

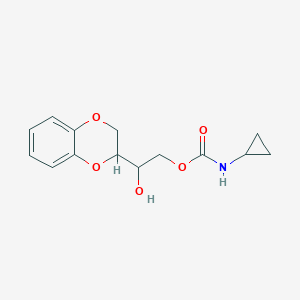

IUPAC Name |

copper monohydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFLDSOAQUJVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CuH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13517-00-5 |

Source

|

| Record name | Copper hydride (CuH) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.